molecular formula C13H20N2O B7932441 (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide

(S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide

Cat. No.: B7932441
M. Wt: 220.31 g/mol
InChI Key: LSJMMJCEGWNIGU-NSHDSACASA-N
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Description

(S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide is a chiral amide compound with potential applications in various fields of chemistry and biology. The compound features an amino group, an ethyl group, and a 4-methylbenzyl group attached to a propanamide backbone. Its chiral nature makes it an interesting subject for studies related to stereochemistry and enantioselective synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide can be achieved through several synthetic routes. One common method involves the reductive amination of (S)-2-Amino-3-phenylpropanal with N-ethyl-4-methylbenzylamine. The reaction typically employs a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride under mild conditions to yield the desired amide.

Another approach involves the acylation of (S)-2-Amino-3-phenylpropanoic acid with N-ethyl-4-methylbenzylamine using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method ensures high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and high throughput. Additionally, the use of recyclable catalysts and green chemistry principles can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitroso or nitro derivatives of the amide.

    Reduction: Corresponding amine.

    Substitution: Nitrated, sulfonated, or halogenated benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can lead to various biological effects, depending on the target and the pathway involved. For example, the compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide
  • (S)-2-Amino-N-ethyl-N-(4-chlorobenzyl)propanamide
  • (S)-2-Amino-N-ethyl-N-(4-methoxybenzyl)propanamide

Uniqueness

(S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide is unique due to its specific chiral configuration and the presence of the 4-methylbenzyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to interact selectively with molecular targets sets it apart from other similar compounds, offering potential advantages in various applications.

Properties

IUPAC Name

(2S)-2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-4-15(13(16)11(3)14)9-12-7-5-10(2)6-8-12/h5-8,11H,4,9,14H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJMMJCEGWNIGU-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=C(C=C1)C)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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